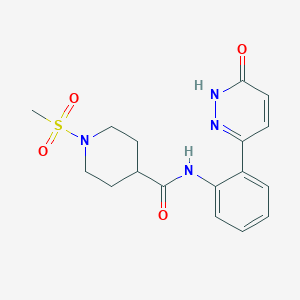![molecular formula C29H32ClFN4O3S2 B2519678 N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1321803-45-5](/img/structure/B2519678.png)
N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-substituted benzamide derivatives, including those with a dihydroquinolinyl sulfonyl moiety, involves a multi-step chemical process. In the study presented in paper , a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized. The synthesis was characterized by various spectroscopic techniques such as proton nuclear magnetic resonance ((1)H NMR), carbon-13 NMR ((13)C NMR), infrared (IR) spectroscopy, and mass spectrometry. These methods are crucial for confirming the structure of the synthesized compounds and ensuring the purity of the final product. A single crystal X-ray study was also reported for one of the compounds to determine its conformational features, which is essential for understanding the relationship between structure and function.
Molecular Structure Analysis
The molecular structure of the synthesized compounds plays a significant role in their biological activity. The X-ray crystallography study mentioned in paper provides detailed information about the conformational features of the synthesized benzamide derivatives. This structural information is vital for understanding how these compounds interact with biological targets, which can influence their psychotropic, anti-inflammatory, and cytotoxic effects. The presence of the dihydroquinolinyl sulfonyl group in the molecule is likely to contribute to its biological activities, as the spatial arrangement of atoms within the molecule can affect its ability to bind to specific receptors or enzymes.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, melting point, and stability, are important for their practical application. These properties can affect the compounds' bioavailability, distribution, metabolism, and excretion. The physicochemical characterization mentioned in paper likely includes these properties, although specific details are not provided. The biological activities observed in the study, including sedative action, anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability, suggest that the compounds possess favorable properties that allow them to exert their effects in biological systems.
科学的研究の応用
Antimicrobial and Pharmacological Screening
Research has shown the synthesis of compounds related to benzothiazoles and sulphonamido quinazolinyl imidazole, which have been screened for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds, containing various functional groups, were synthesized through a process involving Ethylchloroformate and 2-aminobenzothiazoles, indicating a broad spectrum of pharmacological potentials (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Antiulcer and Cardiac Electrophysiological Activity
Another study focused on synthesizing a series of compounds to test their antiulcer activity, highlighting the potential of these derivatives in gastric ulcer treatment. Additionally, N-substituted imidazolylbenzamides or benzene-sulfonamides were explored for their cardiac electrophysiological activity, revealing that certain derivatives show comparable potency to known selective class III agents, suggesting their utility in treating arrhythmias (Uchida, Chihiro, Morita, Yamashita, Yamasaki, Kanbe, Yabuuchi, & Nakagawa, 1990).
Cytotoxic Activity Against Cancer Cell Lines
Sulfonamide derivatives have been synthesized and demonstrated notable cytotoxic activity against breast and colon cancer cell lines. This indicates the compound's potential in cancer therapy, especially considering the potency of certain derivatives against specific cancer cell lines, suggesting their relevance for targeted cancer treatments (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31FN4O3S2.ClH/c1-3-32(4-2)19-20-33(29-31-27-24(30)11-7-13-26(27)38-29)28(35)22-14-16-23(17-15-22)39(36,37)34-18-8-10-21-9-5-6-12-25(21)34;/h5-7,9,11-17H,3-4,8,10,18-20H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFWNPFHLZDHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClFN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

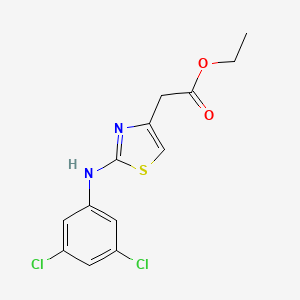
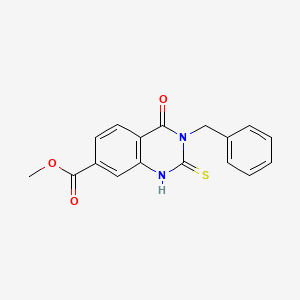
![Methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/no-structure.png)
![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)
![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)
![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2519602.png)

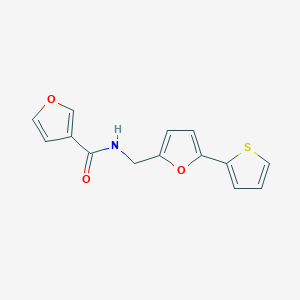
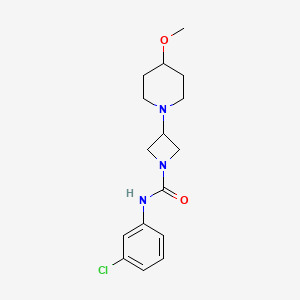

![2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2519609.png)

